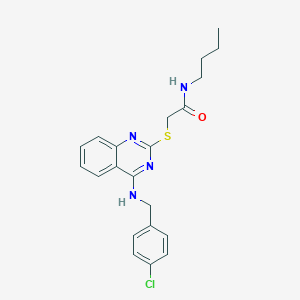

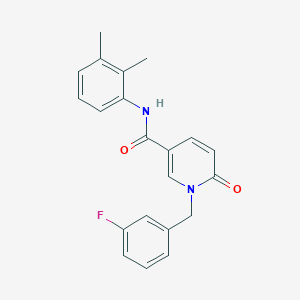

N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Activity

The synthesized Schiff base ligand, derived from 2-butyl-4-chloro imidazole, has shown promising antibacterial activity. It was assessed against both Gram-negative bacterium Escherichia coli and Gram-positive bacterium Staphylococcus aureus. The inhibitory action was significant, with inhibition zones of approximately 27 mm and 28 mm, respectively . This study opens avenues for developing novel antimicrobial agents to combat emerging clinical pathogens.

Bioactivity in Drug Development

Imidazole derivatives, including 2-butyl-4-chloro imidazole, play a vital role in medicine due to their diverse properties. Researchers explore these compounds for potential applications such as antihypertensive, antifungal, anti-inflammatory, and antiviral drugs . The unique structure of this compound may contribute to its bioactivity, making it an interesting candidate for drug development.

Polymer Nucleation

In the field of materials science, 2-butyl-4-chloro imidazole derivatives have been investigated for their role in polymer nucleation. For instance, 2,2’-methylene-bis(4,6-di-tert-butyl-phenyl) phosphate sodium (NA-11), containing this imidazole moiety, efficiently nucleates polypropylene (PP) during synthesis . Understanding its nucleation properties can enhance polymer processing and material performance.

Quantum Chemical Investigations

Researchers have conducted quantum chemical studies on related imidazole compounds. Spectral analyses provide insights into molecular structures and electronic properties. These investigations aid in understanding the compound’s behavior and reactivity .

Thiosemicarbazide Precursor

Thiosemicarbazide, a precursor for various heterocyclic compounds, readily reacts with carbonyl compounds to form Schiff bases. These derivatives often exhibit antimicrobial and antifungal activities. The presence of the 2-butyl-4-chloro imidazole moiety in Schiff bases contributes to their bioactivity .

Potential Anticancer Activity

While not directly studied for anticancer properties, related imidazole derivatives have shown bioactivity against cancer cells. For instance, tetrahydro-N-methyl carbazolone, another imidazole-based compound, exhibited anticancer activity against specific cancer cell lines . Investigating the potential of 2-butyl-4-chloro imidazole in this context could be worthwhile.

Propriétés

IUPAC Name |

N-butyl-2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4OS/c1-2-3-12-23-19(27)14-28-21-25-18-7-5-4-6-17(18)20(26-21)24-13-15-8-10-16(22)11-9-15/h4-11H,2-3,12-14H2,1H3,(H,23,27)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMIQISKDMBUCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

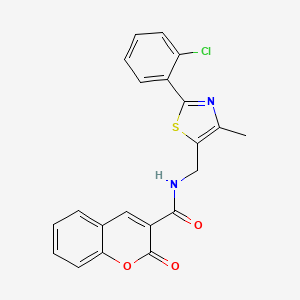

![7-chloro-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2596271.png)

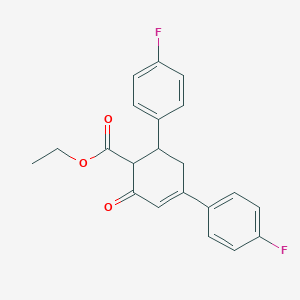

![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2596280.png)

![8-(2,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596283.png)

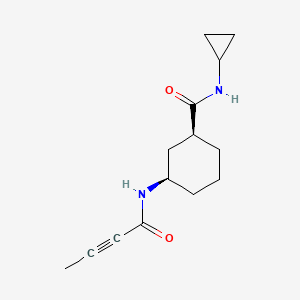

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2596292.png)